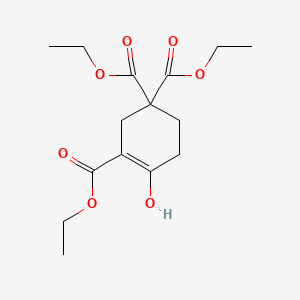
Triethyl 4-hydroxycyclohex-3-ene-1,1,3-tricarboxylate
Cat. No. B8329639
M. Wt: 314.33 g/mol
InChI Key: RMSLHLROMNMQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08835411B2
Procedure details


The title compound was prepared from diethyl malonate and ethyl acrylate using a procedure similar to that described in J. Org. Chem., 2007, 72, 7455. A solution of diethyl malonate (64 g, 400 mmol), and ethyl acrylate (88 g, 879 mmol) in THF (300 mL) in a 2 L 3-neck round bottom flask, equipped with a thermometer, a mechanical stirrer, a N2 inlet, and a condenser was cooled in a cold water bath (˜10° C.). 500 mL of a 1M THF solution of potassium tert-butoxide measured out for addition to the reaction. The reaction was initiated by very slowly introducing 2-5 mL of this solution to the reaction mixture (exothermic reaction) in order to maintain an internal temperature below 35° C. After the initial vigorous reaction subsided, the remainder of the solution was added drop-wise without a cooling bath over 1.5 h. During this period, the internal temp. remained between 20-28° C. The resulting cloudy amber solution was stirred at room temp. under N2 for 2.5 h, by which time a mass of precipitate had formed. The mixture was diluted with EtOAc (300 mL) and sat'd NH4Cl (200 mL), and then neutralized by the addition of 3N HCl (170 mL). The organic phase was washed with brine (100 mL), dried (Na2SO4), filtered and concentrated to give the title compound (135.2 g, 400 mmol, 100% yield) as an amber oil. HPLC: retention time=3.00 min (AP 81% at λ, =220 nm). LCMS: m/z 315 (M+H). 1H NMR (500 MHz, CDCl3) δ ppm 1.22 (6H, t, J=7.2 Hz, 12,15-CH3), 1.28 (3H, t, J=7.2 Hz, 9-CH3), 2.17 (2H, t, J=6.6 Hz, 5-CH2), 2.34 (2H, t, J=6.4 Hz, 6-CH2), 2.76 (2H, s, 3-CH2), 4.12-4.23 (6H, m, 8,11,14-OCH2), 12.2 (1H, s, 1-OH). 13C NMR (126 MHz, CDCl3) δ ppm 14.1 (12,15-CH3), 14.3 (9-CH3), 26.1 (6-CH2), 26.7 (5-CH2), 27.9 (3-CH2), 53.0 (4-C), 60.6 (8-OCH2), 61.6 (11,14-OCH2), 95.3 (2-C═), 170.2 (1-OC═), 170.8 (10,13-OC═O), 172.0 (7-OC═O).







[Compound]
Name
solution
Quantity
3.5 (± 1.5) mL
Type
reactant
Reaction Step Four




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](OCC)(=[O:15])[CH:13]=[CH2:14].[CH3:19]C(C)([O-])C.[K+].Cl.[CH3:26][CH2:27][O:28][C:29]([CH3:31])=[O:30]>C1COCC1.[NH4+].[Cl-]>[OH:15][C:12]1[CH2:13][CH2:14][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH2:19][C:31]=1[C:29]([O:28][CH2:27][CH3:26])=[O:30] |f:2.3,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
3.5 (± 1.5) mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
170 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting cloudy amber solution was stirred at room temp. under N2 for 2.5 h, by which time a mass of precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to the reaction mixture (exothermic reaction) in order
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain an internal temperature below 35° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the initial vigorous reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remainder of the solution was added drop-wise without a cooling bath over 1.5 h
|
|
Duration
|
1.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
During this period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained between 20-28° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(CC(CC1)(C(=O)OCC)C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 400 mmol | |
| AMOUNT: MASS | 135.2 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
